molecular formula C25H30N2O5S B564548 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester CAS No. 1189431-71-7

1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester

Cat. No. B564548
M. Wt: 473.602
InChI Key: AQANBEBDMXTOTI-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a deuterated analog of Eprosartan, a widely used angiotensin II receptor antagonist in the treatment of hypertension. The synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester are discussed in

Mechanism Of Action

1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester acts as an angiotensin II receptor antagonist, blocking the action of angiotensin II on its receptors. This leads to the dilation of blood vessels and a decrease in blood pressure. The deuterated nature of the compound does not affect its mechanism of action.

Biochemical And Physiological Effects

Studies have shown that 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester has similar biochemical and physiological effects to its non-deuterated analogs. It has been shown to effectively lower blood pressure in animal models and humans. However, the deuterated nature of the compound may affect its metabolism and distribution in the body.

Advantages And Limitations For Lab Experiments

The use of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester in lab experiments has several advantages, including its deuterated nature, which allows for the differentiation of the compound from its non-deuterated analogs in analytical techniques. It is also useful in drug metabolism studies, where the fate of the drug in the body can be tracked using deuterated analogs. However, the deuterated nature of the compound may affect its metabolism and distribution in the body, which should be taken into consideration in experimental design.

Future Directions

There are several future directions for the use of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester in scientific research. These include the development of new deuterated analogs of existing drugs for use in drug metabolism studies, the investigation of the effects of deuterium on drug metabolism and distribution, and the use of deuterated compounds in the development of new drugs with improved pharmacokinetic properties.
Conclusion:
In conclusion, 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester is a deuterated analog of Eprosartan that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. The deuterated nature of the compound allows for its differentiation from non-deuterated analogs in analytical techniques and is useful in drug metabolism studies. However, the effects of deuterium on drug metabolism and distribution should be taken into consideration in experimental design.

Synthesis Methods

The synthesis of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester involves the deuterium exchange of the corresponding hydrogen atoms in Eprosartan using deuterated reagents. This can be achieved through various methods, including the reaction of Eprosartan with deuterated methyl iodide or deuterated methyl triflate in the presence of a base such as potassium carbonate. The resulting product is then purified through various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester has been used in various scientific research applications, including drug metabolism studies, pharmacokinetic studies, and receptor binding assays. Its deuterated nature allows for the differentiation of the compound from its non-deuterated analogs in mass spectrometry and other analytical techniques. This is particularly useful in drug metabolism studies, where the fate of the drug in the body can be tracked using deuterated analogs.

properties

IUPAC Name

methyl 4-[[5-[1-hydroxy-3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5S/c1-4-5-8-22-26-15-21(23(28)20(25(30)32-3)14-19-7-6-13-33-19)27(22)16-17-9-11-18(12-10-17)24(29)31-2/h6-7,9-13,15,20,23,28H,4-5,8,14,16H2,1-3H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQANBEBDMXTOTI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C(C(CC3=CC=CS3)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C(C(CC3=CC=CS3)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675933
Record name Methyl 4-{[2-(4,4,4-~2~H_3_)butyl-5-{1-hydroxy-3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]propyl}-1H-imidazol-1-yl]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester

CAS RN

1189431-71-7
Record name Methyl 4-{[2-(4,4,4-~2~H_3_)butyl-5-{1-hydroxy-3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]propyl}-1H-imidazol-1-yl]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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